molecular formula C6H6N4O B13102523 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one

6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one

Cat. No.: B13102523
M. Wt: 150.14 g/mol
InChI Key: LQKYDGVIAXXRRA-UHFFFAOYSA-N
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Description

6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine scaffold through various bond formations, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific structure and the presence of an amino group, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-amino-1H-imidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,7H2,(H,8,9)

InChI Key

LQKYDGVIAXXRRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C(=CN=C2N1)N

Origin of Product

United States

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